REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](F)=[CH:4][C:3]=1[Cl:9].[C:10]([CH:12]1[CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:14][CH2:13]1)#[N:11].C[Si]([N-][Si](C)(C)C)(C)C.[K+].Cl>C1(C)C=CC=CC=1>[C:10]([C:12]1([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[C:3]([Cl:9])[CH:4]=2)[CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:14][CH2:13]1)#[N:11] |f:2.3|
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Name
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|
Quantity
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1.64 g
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Type
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reactant
|
Smiles
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ClC1=C(C=C(C=C1)F)Cl
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Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
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C(#N)C1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
2.99 g
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[K+]
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Name
|
|
Quantity
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25 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
25 mL
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Type
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reactant
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Smiles
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Cl
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at 60° C. for 16 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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EXTRACTION
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Details
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the reaction mixture was extracted with EtOAc (3×20 mL)
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Type
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WASH
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Details
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The combined organic extracts were washed with brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
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Details
|
The residue was purified by Prep-TLC (eluted with ethyl acetate:petroleum ether=1:5)
|
Type
|
CUSTOM
|
Details
|
to provide Example 140A
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C(#N)C1(CCN(CC1)C(=O)OC(C)(C)C)C1=CC(=C(C=C1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |